molecular formula C18H21NO4 B12184735 N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B12184735
M. Wt: 315.4 g/mol
InChI Key: FLLSFSWEDAHLQU-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the broader class of N-aryl acetamides, a group known for its diverse bioactivity. Structurally related acetamide compounds have been identified as promising scaffolds in the discovery of new antimalarial therapies, showing potent activity against Plasmodium falciparum asexual blood-stage parasites . Research into similar compounds indicates that the acetamide core can interact with specific biological targets in parasites, such as rhomboid protease 8 (ROM8) and the putative cation channel CSC1, suggesting a novel mechanism of action that is distinct from traditional antimalarial drugs . The specific substitution pattern on the phenoxy and acetamide groups is critical for optimizing potency and metabolic stability, making compounds like this valuable tools for investigating structure-activity relationships (SAR) . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO4/c1-14-5-3-4-6-17(14)23-13-18(20)19-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

FLLSFSWEDAHLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables regioselective ether formation under mild conditions. Ethyl glycolate reacts with 2-methylphenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form ethyl 2-(2-methylphenoxy)acetate, which is hydrolyzed to the acid:

2-Methylphenol + Ethyl glycolateDEAD, PPh₃Ethyl 2-(2-methylphenoxy)acetateNaOH2-(2-Methylphenoxy)acetic acid\text{2-Methylphenol + Ethyl glycolate} \xrightarrow{\text{DEAD, PPh₃}} \text{Ethyl 2-(2-methylphenoxy)acetate} \xrightarrow{\text{NaOH}} \text{2-(2-Methylphenoxy)acetic acid}

Yield : 75–85% after purification by recrystallization.

Alkylation of Sodium Phenoxide

An alternative method involves alkylation of 2-methylphenol with ethyl chloroacetate in alkaline conditions:

2-Methylphenol + ClCH₂COOEtNaOHEthyl 2-(2-methylphenoxy)acetateHCl2-(2-Methylphenoxy)acetic acid\text{2-Methylphenol + ClCH₂COOEt} \xrightarrow{\text{NaOH}} \text{Ethyl 2-(2-methylphenoxy)acetate} \xrightarrow{\text{HCl}} \text{2-(2-Methylphenoxy)acetic acid}

Yield : 60–70% due to competing O- vs. C-alkylation.

Synthesis of 2-(4-Methoxyphenoxy)ethylamine

Nucleophilic Displacement of Ethylene Oxide

4-Methoxyphenol reacts with ethylene oxide in basic conditions to form 2-(4-methoxyphenoxy)ethanol, which is subsequently converted to the amine via a Gabriel synthesis:

4-Methoxyphenol + Ethylene oxideKOH2-(4-Methoxyphenoxy)ethanolTsCl, then NH₃2-(4-Methoxyphenoxy)ethylamine\text{4-Methoxyphenol + Ethylene oxide} \xrightarrow{\text{KOH}} \text{2-(4-Methoxyphenoxy)ethanol} \xrightarrow{\text{TsCl, then NH₃}} \text{2-(4-Methoxyphenoxy)ethylamine}

Yield : 50–60% after column chromatography.

Reductive Amination

2-(4-Methoxyphenoxy)acetaldehyde, generated by oxidation of the corresponding alcohol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:

2-(4-Methoxyphenoxy)acetaldehyde + NH₄OAcNaBH₃CN2-(4-Methoxyphenoxy)ethylamine\text{2-(4-Methoxyphenoxy)acetaldehyde + NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{2-(4-Methoxyphenoxy)ethylamine}

Yield : 65–75%.

Amide Coupling Strategies

HATU-Mediated Coupling

Activation of 2-(2-methylphenoxy)acetic acid with HATU and DIPEA, followed by reaction with 2-(4-methoxyphenoxy)ethylamine:

Acid + HATUActive esterAmineN-[2-(4-Methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide\text{Acid + HATU} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{this compound}

Conditions : DMF, rt, 12 h.
Yield : 80–90%.

Ethyl Chloroformate Activation

The acid is treated with ethyl chloroformate and N-methylmorpholine to form a mixed anhydride, which reacts with the amine:

Acid + ClCOOEtAnhydrideAmineAcetamide\text{Acid + ClCOOEt} \rightarrow \text{Anhydride} \xrightarrow{\text{Amine}} \text{Acetamide}

Conditions : THF, 0°C to rt, 6 h.
Yield : 70–75%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Mitsunobu + HATUHigh regioselectivity, mild conditionsCost of reagents (DEAD, HATU)80–90
Alkylation + EDC CouplingLow-cost starting materialsLower yields due to side reactions60–70
Reductive AminationAvoids harsh acidic/basic conditionsRequires oxidation step for aldehyde65–75

Purification and Characterization

Final purification is achieved via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water. Characterization includes:

  • ¹H NMR (CDCl₃): δ 6.8–7.2 (m, aromatic H), 4.2 (s, OCH₂CO), 3.8 (s, OCH₃), 2.3 (s, CH₃).

  • HPLC : Purity >98%.

Scalability and Industrial Feasibility

The HATU-mediated coupling offers the best balance of yield and purity for lab-scale synthesis. For industrial production, the ethyl chloroformate method is preferred due to lower reagent costs, despite modest yields. Continuous flow systems could enhance the alkylation step’s efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Substituent R1 (N-linked) Substituent R2 (α-carbon) Molecular Formula Molecular Weight (g/mol) Reported Activity References
Target Compound 2-(4-Methoxyphenoxy)ethyl 2-Methylphenoxy C₂₀H₂₄N₂O₅* ~396.4 Unknown (structural analog) -
Mefexamide (CAS 1227-61-8) 2-(Diethylamino)ethyl 4-Methoxyphenoxy C₁₅H₂₄N₂O₃ 280.36 CNS stimulant
2-(2-Methylphenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-Methylphenoxy C₂₁H₂₉NO₂ 327.47 Anti-inflammatory, analgesic
N-[3-(Dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide 3-(Dimethylamino)propyl 4-Methoxyphenoxy C₁₄H₂₂N₂O₃ 266.34 Not reported
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide 2-Methylphenyl 4-Formyl-2-methoxyphenoxy C₁₇H₁₇NO₄ 313.33 Not reported

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Bioactivity: The 2-methylphenoxy group (as in the target compound and derivatives) is associated with anti-inflammatory and analgesic activities, likely due to enhanced lipophilicity and receptor binding . N-linked substituents influence pharmacokinetics. For example, mefexamide’s diethylaminoethyl group enhances CNS penetration, contrasting with the target compound’s non-ionic 4-methoxyphenoxyethyl chain .

Synthetic Flexibility: Phenoxy acetamides are synthesized via chloroacetylation of amines followed by nucleophilic substitution with phenols (). Modifications at R1 and R2 allow tuning of biological and physicochemical properties .

Further studies are needed to validate this hypothesis.

Biological Activity

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate enzyme activities linked to inflammatory pathways, potentially leading to reduced inflammation in various models.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
  • Anticancer Activity : Some studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for this compound involves interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It could also interact with cellular receptors, influencing various signaling pathways that regulate cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in pro-inflammatory cytokines in vitro.
Study 2Antimicrobial activityShowed inhibition of bacterial growth against Staphylococcus aureus at low concentrations.
Study 3Anticancer propertiesInduced apoptosis in cancer cell lines with an IC50 value of approximately 20 µM.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
N-[2-(4-hydroxyphenyl)ethyl]acetamideC10H13NO3Hydroxy group enhances potential biological activity.
N-[2-(4-chlorophenyl)thio]ethylacetamideC12H14ClNOSContains a thioether group, differing in reactivity.
4-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine hydrochlorideC14H21ClNOPiperidine ring introduces different pharmacological properties.

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